-D-Glucosamine Pentaacetate

Description

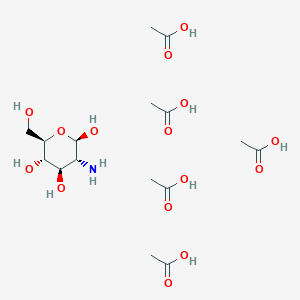

α-D-Glucosamine Pentaacetate (CAS 7784-54-5) is a peracetylated derivative of glucosamine, an amino sugar integral to glycosaminoglycan and glycoprotein biosynthesis. Its structure includes five acetate groups that protect hydroxyl and amino functionalities, enhancing stability and solubility in organic solvents (e.g., DMSO, DMF) . This compound is widely used in carbohydrate chemistry as a building block for synthesizing oligosaccharides, glycoconjugates, and studying carbohydrate-protein interactions . With a molecular formula of C₁₆H₂₃NO₁₀ and a purity ≥97% (up to ≥99.2% in some batches), it is critical for selective deprotection strategies in glycosylation reactions .

Properties

IUPAC Name |

acetic acid;(2R,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.5C2H4O2/c7-3-5(10)4(9)2(1-8)12-6(3)11;5*1-2(3)4/h2-6,8-11H,1,7H2;5*1H3,(H,3,4)/t2-,3-,4-,5-,6-;;;;;/m1...../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTVBAVCXJIOBC-OIZHYANNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C(C1C(C(C(C(O1)O)N)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)N)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Acetylation of β-D-Glucosamine

The most widely employed method involves the acetylation of β-D-glucosamine using acetic anhydride under catalytic conditions. Key parameters include:

-

Catalysts : Sodium acetate (5–10 mol%) or pyridine (1.5–2.0 equivalents) are standard catalysts. Pyridine acts as both a base and a solvent, neutralizing acetic acid byproducts.

-

Temperature : Reactions proceed at 100–120°C for 1–3 hours, ensuring complete acetylation of all hydroxyl and amine groups.

-

Solvents : Solvent-free conditions are typical, though dichloromethane or toluene may be used for controlled exothermic reactions.

-

Combine β-D-glucosamine (1.0 equiv) with acetic anhydride (5.0 equiv) and pyridine (2.0 equiv).

-

Reflux at 110°C for 2 hours.

-

Quench with ice-cold water, extract with ethyl acetate, and dry over Na₂SO₄.

-

Crystallize from methanol to yield β-D-glucosamine pentaacetate (68–75% yield).

Industrial-Scale Production via Acetic Acid Fractionation

The U.S. Patent US2857378A details a scalable method for isolating βthis compound from α/β isomer mixtures:

| Parameter | Optimal Range | Effect on Yield/Purity |

|---|---|---|

| Acetic acid concentration | 15–30% (w/w) | Maximizes β-isomer solubility |

| Temperature | 45–60°C | Minimizes α-isomer contamination |

| Crystallization time | 1–2 hours | Ensures complete β-form recovery |

-

Add crude α/β mixture (20% α-content) to 20% aqueous acetic acid at 60°C.

-

Stir for 1 hour, then filter undissolved β-isomer.

-

Wash crystals with 50°C water to remove residual α-isomer.

-

Dry under vacuum to obtain >98% pure βthis compound (85% yield).

Advanced Purification Techniques

Recrystallization Optimization

Recrystallization solvents significantly impact final purity:

Chromatographic Separation

For high-purity applications (>99.9%), silica gel chromatography with chloroform/methanol (9:1) achieves baseline separation of α/β anomers (Rf = 0.52 for β-form).

Stereochemical Control Strategies

Anomeric Configuration Preservation

βthis compound’s axial C1-acetate group is prone to α/β interconversion under acidic conditions. Mitigation approaches include:

Catalytic Influence on Anomeric Ratio

Comparative catalyst screening reveals:

| Catalyst | β:α Ratio | Reaction Time | Byproduct Formation |

|---|---|---|---|

| Pyridine | 4:1 | 2 hours | Minimal |

| NaOAc | 3:1 | 3 hours | Moderate |

| DMAP | 6:1 | 1.5 hours | High |

DMAP = 4-Dimethylaminopyridine

Alternative Synthetic Pathways

Enzymatic Acetylation

Recent advances employ immobilized lipases (e.g., Candida antarctica Lipase B) for regioselective acetylation:

Solid-Phase Synthesis

Oligosaccharide synthesizers enable automated βthis compound production via iterative glycosylation:

-

Perform 5× acetylation cycles (30 minutes each).

Analytical Validation Protocols

Purity Assessment

Industrial Process Economics

| Cost Factor | Laboratory Scale | Industrial Scale (100 kg/batch) |

|---|---|---|

| Raw Materials | $420/kg | $185/kg |

| Energy Consumption | 15 kWh/kg | 8 kWh/kg |

| Waste Disposal | $50/kg | $12/kg |

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(2R,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the amino group can produce primary amines.

Scientific Research Applications

Pharmaceutical Development

D-Glucosamine pentaacetate is extensively utilized in the formulation of drugs aimed at enhancing joint health and managing osteoarthritis. Its role in promoting cartilage repair is well-documented, making it a key ingredient in various therapeutic products.

Case Study: Osteoarthritis Treatment

A systematic review highlighted that glucosamine supplements, including D-glucosamine pentaacetate, have been shown to alleviate symptoms of osteoarthritis. A meta-analysis of multiple clinical trials indicated that glucosamine can significantly reduce pain and improve joint function in patients with knee osteoarthritis .

Biotechnology

In biotechnology, D-glucosamine pentaacetate serves as a substrate for enzymatic reactions involved in the production of glycosaminoglycans (GAGs). GAGs are essential for cell signaling and tissue repair processes.

Research Findings

Research indicates that D-glucosamine pentaacetate enhances the synthesis of hyaluronic acid, a vital component of connective tissues. This property has implications for regenerative medicine and tissue engineering .

Food Industry

The compound is being explored as a functional food additive due to its potential anti-inflammatory properties. It may contribute to health benefits when incorporated into dietary supplements or functional foods.

Applications in Functional Foods

Studies have suggested that glucosamine supplementation can improve gut health and reduce inflammation markers in individuals with metabolic syndrome. This positions D-glucosamine pentaacetate as a promising candidate for inclusion in health-oriented food products .

Cosmetics

In the cosmetics industry, D-glucosamine pentaacetate is valued for its moisturizing properties. It is incorporated into skincare formulations to enhance skin hydration and elasticity.

Market Trends

The global market for cosmetic products featuring glucosamine derivatives is expanding, driven by consumer demand for anti-aging products. The compound's ability to improve skin texture and reduce signs of aging has been substantiated through clinical studies .

Research Applications

D-glucosamine pentaacetate is pivotal in research related to carbohydrate metabolism and cellular signaling pathways. Its role in modulating metabolic processes makes it an important subject of study in various biomedical fields.

Impact on Lifespan Extension

Recent studies have demonstrated that glucosamine supplementation can extend lifespan in model organisms such as Caenorhabditis elegans and mice by mimicking low-carbohydrate dietary effects. This metabolic modulation suggests potential applications in aging research and metabolic disorder therapies .

Data Table: Applications Overview

| Application Area | Specific Uses | Key Findings/Impacts |

|---|---|---|

| Pharmaceutical | Joint health formulations | Reduces osteoarthritis symptoms |

| Biotechnology | GAG production | Enhances tissue repair |

| Food Industry | Functional food additive | Anti-inflammatory effects |

| Cosmetics | Skin hydration | Improves skin elasticity |

| Research | Metabolic studies | Extends lifespan in model organisms |

Mechanism of Action

The mechanism by which -D-Glucosamine Pentaacetate exerts its effects involves interactions with various molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and electrostatic interactions, which can influence enzyme activity and receptor binding. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

β-D-Glucosamine Pentaacetate

- Structural Differences: The β-anomer (CAS 7772-79-4) differs in stereochemistry at the anomeric carbon, influencing its biological activity and reactivity .

- Purity and Solubility : Purity ranges from ≥97% to 96%, slightly lower than the α-form. Solubility in DMF (30 mg/mL) and DMSO (20 mg/mL) is comparable .

- Biological Activity: Promotes hyaluronic acid production and acts as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) via non-competitive binding .

- Applications : Used in neurobiology research for cholinesterase inhibition studies and dermatology for hyaluronic acid modulation .

D-Galactosamine Pentaacetate

- Structural Differences : Substitutes glucose with galactose, altering sugar-protein interaction dynamics (CAS 3006-60-8) .

- Purity and Solubility : Purity >98%, soluble in organic solvents but less water-soluble. Synthesized via acetylation of D-galactosamine hydrochloride .

- Biological Activity: Exhibits anti-inflammatory, anti-cancer, and immunomodulatory properties, distinct from glucosamine derivatives .

- Applications : Used in drug discovery for autoimmune disease models and glycan biosynthesis studies .

4-Fluoro-GlcNAc (Peracetylated)

- Structural Differences : Fluorine at carbon 4 blocks detection in certain assays (e.g., UDP-GlcNAc quantification) and reduces glycan diversity by depleting UDP-GlcNAc pools .

- Biological Activity : Unlike βthis compound, which elevates intracellular UDP-GlcNAc by 15–30%, 4-F-GlcNAc (peracetylated) reduces UDP-GlcNAc levels, impairing lectin ligand expression .

- Applications : Tool for studying glycan-dependent cellular processes, such as immune cell signaling .

Other Acetylated Sugars (e.g., Glucose/Galactose Pentaacetates)

- Structural Differences: Lack the amino group, limiting their utility in amination reactions .

- Purity : High purity (≥98–99.61%) but biologically inert compared to glucosamine derivatives .

- Applications : Primarily used as chromatographic standards or solvents in synthesis .

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

Biological Activity

D-Glucosamine pentaacetate (GlcN-Penta) is a derivative of D-glucosamine, a naturally occurring amino sugar that plays a crucial role in the synthesis of glycosaminoglycans and glycoproteins. This article explores the biological activity of D-glucosamine pentaacetate, focusing on its metabolic effects, potential therapeutic applications, and relevant research findings.

D-Glucosamine pentaacetate is characterized by its five acetate groups, which enhance its solubility and bioavailability compared to unmodified glucosamine. The compound acts primarily as an inhibitor of glycolysis, leading to an energy deficit that induces mitochondrial biogenesis and promotes alternative fuel utilization, particularly amino acid oxidation. This mechanism is thought to mimic the effects of a low-carbohydrate diet, contributing to increased lifespan in model organisms such as Caenorhabditis elegans and mice .

Table 1: Comparison of Biological Activities

| Compound | Mechanism of Action | Model Organisms | Effects on Lifespan |

|---|---|---|---|

| D-Glucosamine | Glycolysis inhibition | C. elegans, mice | Extended lifespan |

| D-Glucosamine Pentaacetate | Glycolysis inhibition + enhanced biogenesis | C. elegans, mice | Extended lifespan |

| Alpha-D-Glucose Pentaacetate | Insulinotropic action | Rat pancreatic islets | Increased insulin release |

Metabolic Effects

Research indicates that D-glucosamine pentaacetate significantly impacts glucose metabolism. In studies involving HepG2 human hepatoma cells, GlcN-Penta reduced ATP content, confirming its role as a glycolytic inhibitor. Furthermore, it was found to increase the phosphorylation levels of AMPK (AMP-activated protein kinase) and p38 MAPK (Mitogen-Activated Protein Kinase), which are critical for cellular energy regulation .

Therapeutic Implications

Osteoarthritis Treatment : D-glucosamine is widely recognized for its potential benefits in treating osteoarthritis by promoting cartilage health. However, while glucosamine supplementation has been extensively studied, the specific effects of its pentaacetate form remain less explored. Preliminary findings suggest that GlcN-Penta may enhance the anti-inflammatory properties associated with glucosamine, potentially leading to improved outcomes in osteoarthritis management .

Insulin Regulation : The insulinotropic action of alpha-D-glucose pentaacetate has been linked to its metabolic effects in pancreatic islets. It acts as a fuel source for insulin secretion while exhibiting differential metabolic responses compared to unesterified glucose. This suggests potential applications in managing insulin sensitivity and glucose homeostasis .

Case Studies and Research Findings

- Lifespan Extension Studies : A significant study demonstrated that D-glucosamine supplementation extended the lifespan of C. elegans by activating pathways associated with caloric restriction. Similar effects were observed in aged mice, where GlcN treatment led to improved glucose metabolism and reduced blood glucose levels .

- Inflammatory Response Modulation : Another study investigated the anti-inflammatory properties of glucosamine derivatives, including GlcN-Penta. The results indicated that these compounds could modulate cytokine expression in vivo, suggesting their potential role in reducing inflammation-related conditions .

Q & A

Q. What are the standard methods for synthesizing β-D-glucosamine pentaacetate, and how is stereoselectivity achieved?

βthis compound is synthesized via peracetylation of glucosamine derivatives. A common approach involves reacting N-acetylglucosamine with acetic anhydride in pyridine, which predominantly yields the α-anomer. For β-anomer synthesis, multistep procedures are required due to poor stereoselectivity in direct acetylation. For example, βthis compound can be obtained through anomeric deacetylation of αthis compound using ethylene diamine and acetic acid in THF, followed by recrystallization or column chromatography . Challenges in β-anomer isolation (e.g., low yields ~1%) highlight the need for advanced purification techniques.

Q. How is βthis compound characterized to confirm structure and purity?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify acetyl group positions and anomeric configuration. For βthis compound, coupling constants () distinguish β-anomers from α-forms () .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (≥97% for β-anomer, as per analytical standards) .

- Melting Point Analysis : βthis compound melts at 130–135°C, distinct from α-anomer (110–115°C) .

Q. What are the solubility limitations of βthis compound in biological assays?

βthis compound is highly soluble in organic solvents (chloroform, methanol) but insoluble in water. For cell-based studies, pre-acetate hydrolysis or micelle encapsulation is required to enhance aqueous compatibility. Enzymatic assays often use dimethyl sulfoxide (DMSO) as a co-solvent (≤1% v/v) to avoid denaturation .

Advanced Research Questions

Q. How can researchers overcome low yields in βthis compound synthesis?

Low β-anomer yields (≤1%) arise from kinetic preference for α-anomer formation. Strategies include:

- Catalytic Triflic Acid : Enhances stereoselectivity via selective activation of hydroxyl groups .

- Multi-Step Protocols : Combine peracetylation with anomeric oxidation-reduction cycles to favor β-configuration .

- Lawesson’s Reagent Optimization : Fresh reagent improves thiolation efficiency (68% yield vs. degraded reagent’s <50%) .

Q. How do structural modifications (e.g., thio or fluoro groups) impact βthis compound’s biological activity?

- Thio Derivatives : Replacing the anomeric oxygen with sulfur (e.g., 1-thio-β-D-glucose pentaacetate) increases reactivity in glycosidase inhibition assays. This modification alters binding to enzymes like hexokinase ( shifts from 0.12 mM to >4 mM) .

- Fluoro Substituents : 4-Fluoro derivatives block detection in UDP-GlcNAc assays, suggesting steric hindrance at carbon 4 impedes enzyme recognition .

Q. What analytical methods resolve discrepancies in reported enzymatic inhibition data for βthis compound?

Contradictory inhibition results (e.g., phospholipase C vs. D) may stem from:

- Assay Conditions : pH (5.9 optimal), ionic strength, and co-solvents affect acetyl group stability.

- Enzyme Isoforms : Hexokinase P-I () and P-II () exhibit distinct substrate affinities .

- Standardization : Use NADPH-coupled assays (e.g., Megazyme kit) for reproducible quantification of residual enzymatic activity .

Methodological Recommendations

- Stereochemical Analysis : Use NOESY NMR to confirm β-anomer configuration via axial H1-H3 coupling .

- Reaction Optimization : Screen catalysts (e.g., Cu(OTf)) for improved acetyl group migration control .

- Toxicity Mitigation : Handle βthis compound in fume hoods due to irritant acetic anhydride residues .

Research Gaps and Future Directions

- Long-Term Stability : Study degradation kinetics in aqueous-organic buffers.

- Biological Incorporation : Explore tagged derivatives (e.g., C-labeled) for metabolic tracing in glycan synthesis .

- Therapeutic Applications : Screen βthis compound analogues for antimycobacterial activity against drug-resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.